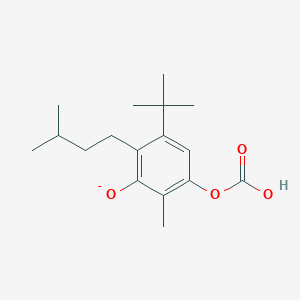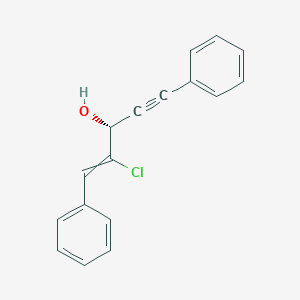
(3R)-2-Chloro-1,5-diphenylpent-1-en-4-yn-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-2-Chloro-1,5-diphenylpent-1-en-4-yn-3-ol is an organic compound with a complex structure that includes a chlorine atom, two phenyl groups, and an alkyne group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-2-Chloro-1,5-diphenylpent-1-en-4-yn-3-ol typically involves multi-step organic reactions. One common method includes the use of starting materials such as phenylacetylene and benzaldehyde. The reaction proceeds through a series of steps including aldol condensation, halogenation, and reduction to achieve the desired product. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, which are essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(3R)-2-Chloro-1,5-diphenylpent-1-en-4-yn-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzophenone derivatives, while reduction can produce diphenylpentene or diphenylpentane derivatives.
Scientific Research Applications
(3R)-2-Chloro-1,5-diphenylpent-1-en-4-yn-3-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (3R)-2-Chloro-1,5-diphenylpent-1-en-4-yn-3-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
(3R)-2-Bromo-1,5-diphenylpent-1-en-4-yn-3-ol: Similar structure with a bromine atom instead of chlorine.
(3R)-2-Iodo-1,5-diphenylpent-1-en-4-yn-3-ol: Contains an iodine atom in place of chlorine.
(3R)-2-Fluoro-1,5-diphenylpent-1-en-4-yn-3-ol: Fluorine atom substitution.
Uniqueness
The presence of the chlorine atom in (3R)-2-Chloro-1,5-diphenylpent-1-en-4-yn-3-ol imparts unique reactivity and interaction profiles compared to its halogenated analogs. This makes it particularly useful in specific chemical reactions and applications where chlorine’s properties are advantageous.
Properties
CAS No. |
819851-09-7 |
|---|---|
Molecular Formula |
C17H13ClO |
Molecular Weight |
268.7 g/mol |
IUPAC Name |
(3R)-2-chloro-1,5-diphenylpent-1-en-4-yn-3-ol |
InChI |
InChI=1S/C17H13ClO/c18-16(13-15-9-5-2-6-10-15)17(19)12-11-14-7-3-1-4-8-14/h1-10,13,17,19H/t17-/m1/s1 |
InChI Key |
MJBUDKZVBLGHPG-QGZVFWFLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C=C([C@@H](C#CC2=CC=CC=C2)O)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(C#CC2=CC=CC=C2)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-Chlorophenyl)-3-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12531944.png)
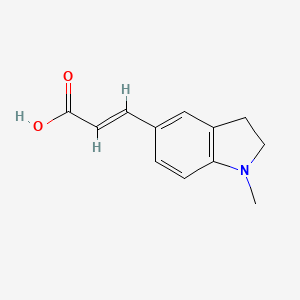
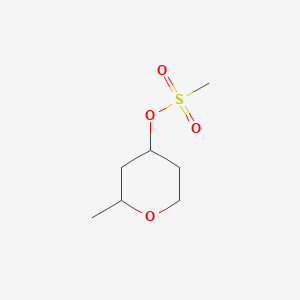
![Phenyl 4-[2-(3-fluorophenyl)ethyl]benzoate](/img/structure/B12531952.png)
![1-{2-[(2-Methoxyphenyl)methoxy]benzoyl}-1H-indole-5-carbonitrile](/img/structure/B12531956.png)
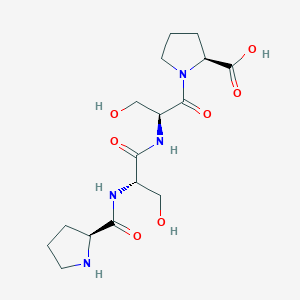
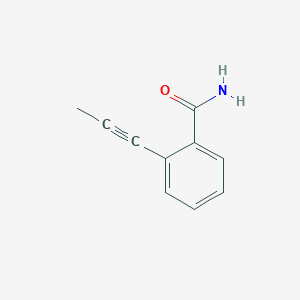
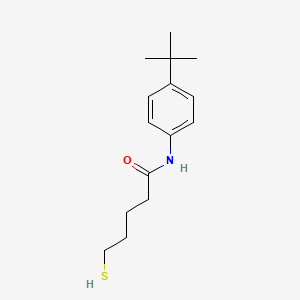
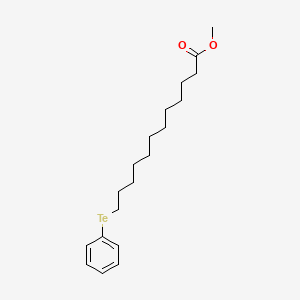

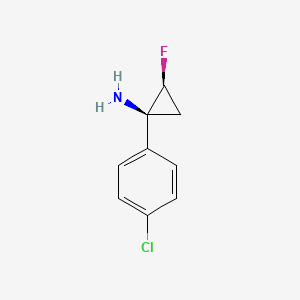
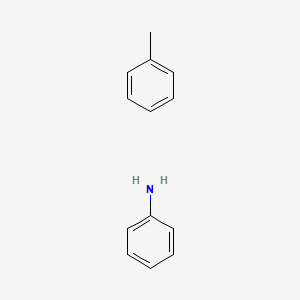
![4-[Benzyl(methyl)amino]-3-fluorobenzoic acid](/img/structure/B12532002.png)
